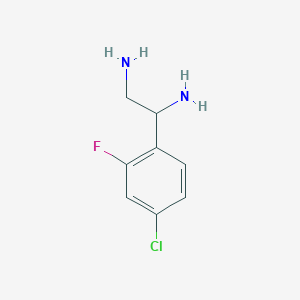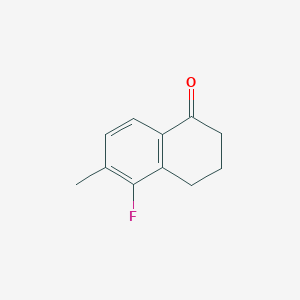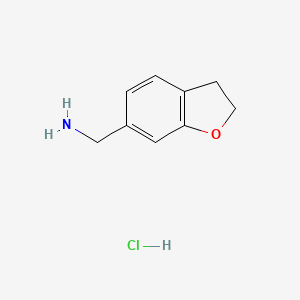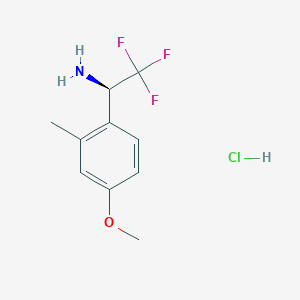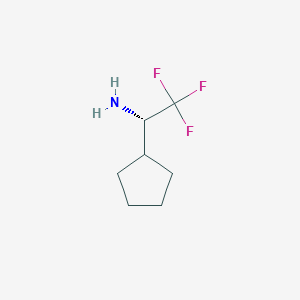
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a cyclopentyl group and three fluorine atoms attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclopentyl precursor.
Fluorination: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions may yield simpler amine derivatives or remove specific functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl trifluoroethanol, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Cyclopentyl-2,2,2-trifluoroethanol: Similar in structure but with a hydroxyl group instead of an amine.
(S)-1-Cyclopentyl-2,2,2-trifluoropropan-1-amine: Differing by an additional carbon in the backbone.
Uniqueness: (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of a cyclopentyl group and a trifluoromethyl group attached to an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H12F3N |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2/t6-/m0/s1 |
InChI-Schlüssel |
AODCHWTZHXHHJG-LURJTMIESA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1CCC(C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









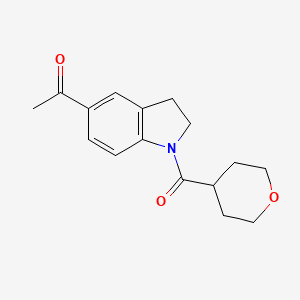
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
